(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(5-chloro-2-methoxyphenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-24-15-5-2-11(17)8-16(15)25(22,23)20-12-3-4-13(20)10-14(9-12)21-18-6-7-19-21/h2,5-8,12-14H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFGQVZSATMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3CCC2CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a member of the bicyclic azabicycloalkane family, which has garnered attention for its potential biological activities. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity:
- Bicyclic framework : Provides a rigid structure conducive to receptor binding.
- Triazole ring : Known for its role in enhancing bioactivity and stability.
- Sulfonyl group : Often associated with increased solubility and bioavailability.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound likely interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting various physiological processes.
- Modulation of Ion Channels : The compound could modulate ion channels, altering neuronal excitability.
Biological Activity Overview
Antimicrobial Activity
A study demonstrated that the compound exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, a recent investigation revealed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values indicating potent anticancer activity.
Neuroprotective Effects
Research has indicated that the compound may have neuroprotective effects against oxidative stress-induced damage in neuronal cells. In models of neurodegeneration, it was found to reduce markers of oxidative stress and improve cell survival rates.
Toxicological Profile
While the compound shows promising biological activities, it is essential to assess its safety profile:
- In vitro Toxicity : Initial studies suggest low cytotoxicity at therapeutic concentrations.
- In vivo Studies : Further research is needed to evaluate long-term effects and potential organ toxicity.
Future Directions
Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The incorporation of the (5-chloro-2-methoxyphenyl)sulfonyl group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that derivatives of triazole compounds can inhibit the growth of resistant bacterial strains, which is critical in addressing global health challenges related to antibiotic resistance .
Anticancer Properties
The triazole ring is also associated with anticancer activity. Compounds similar to (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of microtubule dynamics and interference with cancer cell signaling pathways .
Neuropharmacology
CNS Activity
The bicyclic structure of this compound suggests potential central nervous system (CNS) activity. Research has indicated that similar azabicyclo compounds can act on neurotransmitter systems, possibly influencing conditions such as anxiety and depression. The sulfonamide group may enhance blood-brain barrier permeability, allowing for effective CNS targeting .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Modifications to the triazole and sulfonamide groups can lead to variations in biological activity and selectivity for specific targets, such as enzymes involved in neurotransmission or microbial metabolism .
Table 1: Structure-Activity Relationship Overview
| Modification | Effect on Activity | Reference |
|---|---|---|
| Triazole Substitution | Increased antimicrobial potency | |
| Sulfonamide Variation | Enhanced CNS penetration | |
| Bicyclic Framework Alteration | Improved anticancer efficacy |
Synthesis and Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Current methodologies focus on utilizing green chemistry principles to reduce environmental impact during synthesis while maintaining high efficiency and safety standards .
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives against Staphylococcus aureus, a derivative of this compound demonstrated significant inhibition of bacterial growth compared to standard antibiotics, suggesting its utility as a lead compound for further development .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of azabicyclo compounds on breast cancer cell lines revealed that modifications to the triazole moiety significantly enhanced apoptosis rates in treated cells, indicating a promising avenue for anticancer drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key derivatives:
Pharmacological and Physicochemical Differences
- Sulfonyl vs. Ester Groups : Sulfonyl derivatives (e.g., the target compound) exhibit higher metabolic stability compared to ester-containing analogues (e.g., ’s fluorophenyl carboxylate) due to resistance to esterase hydrolysis .
- Halogen Effects : The 5-chloro-2-methoxyphenyl group in the target compound provides electron-withdrawing effects, enhancing sulfonyl group acidity and receptor affinity. In contrast, fluorophenyl derivatives () prioritize lipophilicity and passive diffusion .
Q & A
Q. Q1: What are the key challenges in synthesizing the 8-azabicyclo[3.2.1]octane core, and how can reaction conditions be optimized?
A: The bicyclic core requires stereochemical control during cyclization. Methods such as acid-catalyzed intramolecular cyclization of pyrrolidine precursors (e.g., using H₂SO₄ or PTSA) are common. Optimize temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to minimize side products. Monitor progress via TLC with chloroform:methanol (7:3) . Purify intermediates via column chromatography (silica gel, gradient elution) to isolate enantiomerically pure fractions .
Q. Q2: How can the sulfonyl group incorporation be validated, and what analytical techniques are critical for structural confirmation?
A: After sulfonylation (e.g., using 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of Et₃N), confirm success via:
- ¹H/¹³C NMR : Look for aromatic proton shifts (δ 7.2–7.8 ppm for sulfonyl-attached phenyl) and sulfonyl S=O stretching (~1350 cm⁻¹ in FTIR).
- HRMS : Verify molecular ion [M+H]⁺ matching the theoretical mass (±2 ppm).
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. Q3: How can stereochemical inconsistencies in the bicyclo[3.2.1]octane system be resolved using crystallography or computational modeling?
A: Single-crystal X-ray diffraction is definitive for assigning (1R,5S) configuration. If crystals are unavailable, use:
Q. Q4: What strategies mitigate competing side reactions during triazole ring formation?
A: The 1,2,3-triazole is typically synthesized via Huisgen cycloaddition (CuAAC). Key considerations:
Q. Q5: How do electronic effects of the 5-chloro-2-methoxyphenyl group influence sulfonyl reactivity in downstream functionalization?
A: The electron-withdrawing Cl and electron-donating OMe groups modulate sulfonyl electrophilicity. For nucleophilic substitutions (e.g., with amines):
- Kinetics : Monitor via ¹H NMR; Cl deactivates the sulfonyl, slowing reactions.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Activation : Add KI to generate a more reactive sulfonyl iodide intermediate .
Experimental Design & Data Analysis
Q. Q6: How should researchers design stability studies for this compound under physiological conditions?
A:
- Buffer Systems : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Time Points : Sample at 0, 6, 12, 24, 48 hours; analyze via HPLC for decomposition products (e.g., hydrolyzed sulfonamide or triazole ring-opening).
- Light Sensitivity : Store samples in amber vials to assess photodegradation .
Q. Q7: What statistical approaches are recommended for analyzing contradictory bioactivity data across assays?
A:
- Multivariate Analysis : Use PCA to identify outliers in high-throughput screening data.
- Dose-Response Modeling : Fit IC₅₀ curves with nonlinear regression (e.g., Hill equation) to compare potency variations.
- Replicate Design : Perform triplicate assays with internal controls (e.g., reference inhibitors) to normalize inter-experiment variability .
Methodological Considerations
Q. Q8: How can researchers optimize the reaction work-up to minimize losses of the polar sulfonyl-triazole product?
A:
- Extraction : Use a water/ethyl acetate biphasic system; adjust pH to 3–4 (HCl) to protonate basic amines in the bicyclic core, enhancing organic phase partitioning.
- Lyophilization : For aqueous-soluble intermediates, lyophilize after freeze-drying to recover hygroscopic solids.
- Chromatography : Use reverse-phase flash chromatography (C18 silica, methanol:water) for final purification .
Q. Q9: What protocols ensure accurate quantification of trace impurities in the final compound?
A:
- LC-MS/MS : Use MRM mode to detect sulfonic acid byproducts (m/z transition specific to sulfonyl cleavage).
- LOQ Validation : Establish a limit of quantification ≤0.1% via calibration curves with spiked standards.
- Forced Degradation : Expose the compound to heat (60°C), light (UV 254 nm), and oxidation (H₂O₂) to identify potential degradants .
Advanced Analytical Techniques
Q. Q10: How can cryo-EM or NMR elucidate binding interactions of this compound with biological targets?
A:
- NMR Titration : Track chemical shift perturbations in ¹⁵N-labeled proteins (e.g., kinases) upon compound addition.
- Cryo-EM : For large complexes, resolve binding poses at 3–4 Å resolution using grids prepared with 0.1% nonionic detergent to prevent aggregation.
- SPR : Measure binding kinetics (kₐₙ/kₒff) using a Biacore chip functionalized with the target protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
